5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride
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Overview
Description
5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C15H23NO3•HCl and a molecular weight of 301.81 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a furan ring substituted with a pyrrolidine moiety, making it a valuable tool for various scientific investigations.
Preparation Methods
The synthesis of 5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolidine moiety: The pyrrolidine group is introduced via a nucleophilic substitution reaction.
Addition of the tert-butyl and methyl groups: These groups are added through alkylation reactions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.
Scientific Research Applications
5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research involving this compound includes investigations into its potential therapeutic effects.
Industry: Although not widely used industrially, it serves as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to specific sites on target molecules, thereby modulating their function .
Comparison with Similar Compounds
5-Tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine moiety and are used in similar research applications.
Furan derivatives: Compounds with a furan ring are often used in organic synthesis and medicinal chemistry.
Carboxylic acid derivatives: These compounds are widely studied for their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H24ClNO3 |
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Molecular Weight |
301.81 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-10-12(14(17)18)11(9-16-7-5-6-8-16)13(19-10)15(2,3)4;/h5-9H2,1-4H3,(H,17,18);1H |
InChI Key |
UENSHERLWNPHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C(C)(C)C)CN2CCCC2)C(=O)O.Cl |
Origin of Product |
United States |
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